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Compound of Interest

Compound Name: 4,6-Dibromo-5-nitropyrimidine

Cat. No.: B13101182

Get Quote

Executive Summary & Chemical Context
4,6-Dibromo-5-nitropyrimidine (C₄HBr₂N₃O₂) is a highly reactive electrophile used primarily

as a scaffold for nucleophilic aromatic substitution (SɴAr). Unlike its chlorinated analogue, the

brominated variant exhibits enhanced halogen bonding capabilities and distinct solubility

profiles, making its solid-state arrangement of significant interest for crystal engineering and

drug formulation.

Key Structural Challenges:

Heavy Atom Absorption: Two bromine atoms significantly increase the linear absorption

coefficient (

), requiring precise correction strategies during data reduction.

Steric Crowding: The interaction between the bulky bromine atoms (van der Waals radius

~1.85 Å) and the adjacent nitro group can induce deviations from planarity, affecting

reactivity.

Halogen Bonding: The
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-hole on the bromine atoms is expected to drive supramolecular assembly, potentially
forming Br···O or Br···N networks.

Experimental Protocol: Crystal Growth & Selection
High-quality single crystals are the prerequisite for a resolved structure. The presence of the

nitro group imparts polarity, while the bromine atoms add lipophilicity.

Solvent Selection Matrix
Solvent System Method Target Morphology Rationale

Ethanol / Acetone Slow Evaporation Prisms / Blocks

Good solubility; slow

evaporation yields

thermodynamically

stable polymorphs.

Chloroform / Hexane Vapor Diffusion Needles / Plates

Controlled saturation;

minimizes twinning

common in rapid

precipitation.

Acetonitrile Cooling (-20°C) Blocky Crystals

High polarity solvent

stabilizes the nitro

group; cooling

reduces thermal

motion defects.

Protocol 1: Vapor Diffusion (Recommended)
Dissolve 20 mg of 4,6-Dibromo-5-nitropyrimidine in 2 mL of CHCl₃ (inner vial).

Place the inner vial (uncapped) into a larger jar containing 10 mL of n-Hexane.

Seal the outer jar and store at 4°C in a vibration-free environment.

Harvest: Check after 48–72 hours. Select crystals with defined faces and sharp extinction

under polarized light.
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X-Ray Data Collection Strategy
Due to the high electron density of bromine (

), standard copper radiation sources are suboptimal.

Instrument Configuration
Radiation Source:Mo-K

(

Å).[1]

Reasoning: Mo radiation minimizes absorption effects compared to Cu-K

, preventing systematic errors in intensity measurements for brominated compounds.

Temperature:100 K (Liquid Nitrogen Stream).

Reasoning: Freezing thermal motion is critical to resolving the disorder often seen in the

nitro group orientation.

Detector Distance: 50–60 mm (balance between resolution and spot overlap).

Data Reduction Workflow (DOT Diagram)
The following diagram outlines the critical decision points in the data reduction process,

specifically for heavy-atom structures.
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Figure 1: Crystallographic workflow emphasizing the critical absorption correction step required

for brominated pyrimidines.

Structural Analysis & Refinement
Phase 1: Structure Solution
Use Intrinsic Phasing (SHELXT). The heavy bromine atoms will dominate the Patterson map,

making the initial phasing straightforward.

Expectation: The Br atoms will appear as the highest electron density peaks (

).

Light Atoms: The pyrimidine ring (C, N) and nitro group (N, O) will appear in the difference

Fourier map after the first refinement cycle.

Phase 2: Refinement Targets
R-Factor (R1): Aim for

for publication-quality data.

Goodness of Fit (GooF): Should approach 1.0.

Displacement Parameters: Ensure Br atoms are modeled anisotropically. If the nitro group

shows high thermal motion, consider a disorder model (e.g., splitting O atoms over two

positions).

Phase 3: Intermolecular Interactions (Halogen Bonding)
The most scientifically significant aspect of this structure is the potential for Halogen Bonding

(XB). The electron-withdrawing nitro group enhances the

-hole on the bromine atoms, promoting linear interactions with nucleophiles (N or O of
neighboring molecules).

Analysis Logic:

Measure Angle
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(C–Br···Y).

If

and

, it is a Halogen Bond.

If

, it is a Type I halogen-halogen contact (non-bonding).

Bromine Atom
(σ-hole donor)

Interaction Type?

 C-Br vector

Acceptor (N/O)
(Lone Pair)

Type II Halogen Bond
(Structure Directing) Angle ≈ 180°

Type I Contact
(Packing Force)

 Angle ≈ 90-120°

Click to download full resolution via product page

Figure 2: Decision logic for classifying intermolecular contacts involving Bromine.

Expected Structural Metrics (Reference Data)
While the specific crystal structure of the dibromo-nitro compound requires de novo

determination, the 4,6-Dichloro-5-methylpyrimidine and 4,6-Dichloro-5-nitropyrimidine

analogues provide reliable baseline metrics.
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Parameter
Expected Range
(Dibromo)

Reference
(Dichloro Analog)

Notes

Space Group or [1]

Monoclinic systems

are common for

planar pyrimidines.

C–Br Bond 1.88 – 1.90 Å N/A (C–Cl is ~1.73 Å)
Br is significantly

longer than Cl.[2][3]

Nitro Torsion 60° – 90° ~0° - 20° [2]

Steric clash with large

Br atoms may force

the nitro group out of

plane.

Packing Motif Inversion Dimers Inversion Dimers [1]

Driven by weak C–

H···N or Br···N

interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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